discovery and history of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
The following technical guide provides an in-depth analysis of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine , a specific heterocyclic scaffold utilized in modern medicinal chemistry. A Versatile Heterocyclic Scaffold for K...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine , a specific heterocyclic scaffold utilized in modern medicinal chemistry.
A Versatile Heterocyclic Scaffold for Kinase and GPCR Ligand Discovery[1]
Part 1: Core Directive & Structural Significance
5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS: 1702169-08-1) represents a privileged structural motif in drug discovery, distinct from but related to the classic "Imatinib-like" pyrimidine scaffolds. While not a marketed drug itself, this compound serves as a critical Fragment-Based Drug Discovery (FBDD) hit and a versatile building block for synthesizing inhibitors of protein kinases (e.g., CDKs, ERKs) and modulators of G-Protein Coupled Receptors (GPCRs), particularly Adenosine receptors and mGluRs.
Its significance lies in its specific substitution pattern:
Pyrimidine Core: The central template for hydrogen bonding.
C4-Amine: A primary hydrogen bond donor (often interacting with the hinge region of kinases).
C2-Pyridyl Group: A steric and electronic modulator that provides additional binding affinity via pi-stacking or hydrophobic pocket occupation.
C5-Methyl Group: A small lipophilic handle that can induce conformational locking or fill small hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).
Part 2: Scientific Integrity & Logic (Discovery & Synthesis)[1]
1. The Synthetic Evolution
The history of this molecule is tied to the evolution of pyrimidine synthesis methods. Unlike the 2-aminopyrimidines found in Imatinib (which are synthesized from guanidines and enaminones), the 2-(pyridin-2-yl) substitution requires a different synthetic logic, typically employing 2-pyridinecarboximidamide .
Mechanism of Assembly:
The most robust route involves the condensation of a pyridine-amidine with a beta-keto ester or a masked formyl derivative.
Precursor A: 2-Pyridinecarboximidamide (Generated from 2-cyanopyridine).
Precursor B: Ethyl 2-formylpropanoate (or a synthetic equivalent like 3-ethoxy-2-methylacrylonitrile).
Reaction: Cyclocondensation under basic conditions.
Causality in Synthesis:
The choice of the C5-methyl group is not arbitrary. In medicinal chemistry, the "Magic Methyl" effect is well-documented; adding a methyl group can boost potency by 10-100 fold by reducing the entropic penalty of binding (pre-organizing the molecule) or by displacing high-energy water molecules from the binding pocket.
2. Biological Applications & Mechanism of Action
A. Kinase Hinge Binding:
In the context of kinase inhibition, the 4-amino-pyrimidine motif functions as a bidentate hydrogen bond acceptor/donor pair.
N1 of Pyrimidine: Accepts H-bond from the backbone NH of the hinge region.
C4-Amine (-NH2): Donates H-bond to the backbone Carbonyl of the hinge region.
C5-Methyl: Often points towards the "Gatekeeper" residue, determining selectivity.
B. GPCR Modulation (Adenosine/mGluR):
The 2-(pyridin-2-yl) moiety mimics the adenine core of adenosine or interacts with the transmembrane helical bundles of receptors like mGluR5. This scaffold is structurally homologous to known antagonists where the pyridine nitrogen provides critical electrostatic interactions.
Part 3: Visualization & Formatting
Data Presentation: Physicochemical Profile
Property
Value
Significance
Molecular Formula
C₁₀H₁₀N₄
Fragment-like chemical space
Molecular Weight
186.21 g/mol
Ideal for FBDD (Rule of 3 compliant)
CLogP
~0.9 - 1.2
High oral bioavailability potential
H-Bond Donors
1 (Amine)
Specific interaction capability
H-Bond Acceptors
3 (Pyridine N, Pyrimidine Ns)
Versatile binding modes
Topological Polar Surface Area
~50 Ų
Good blood-brain barrier (BBB) permeability potential
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine via Cyclocondensation.
Materials:
2-Pyridinecarboximidamide HCl (1.0 eq)
3-Ethoxy-2-methylacrylonitrile (1.1 eq)
Sodium Ethoxide (NaOEt) (2.5 eq)
Ethanol (Anhydrous)
Methodology:
Activation: In a flame-dried round-bottom flask, dissolve 2-pyridinecarboximidamide HCl in anhydrous ethanol.
Base Addition: Add NaOEt slowly at 0°C under Nitrogen atmosphere. Stir for 30 minutes to liberate the free amidine.
Cyclization: Add 3-ethoxy-2-methylacrylonitrile dropwise. The reaction mixture is heated to reflux (80°C) for 12 hours. Reasoning: High temperature is required to overcome the activation energy for the nucleophilic attack of the amidine nitrogen on the nitrile and subsequent ring closure.
Workup: Cool to room temperature. Concentrate in vacuo. Resuspend in water and extract with Ethyl Acetate (3x).
Purification: The crude product is purified via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).
Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic singlet of the C5-methyl group (~2.1 ppm) and the pyridine aromatic protons.
Visualization: Synthetic Pathway & Binding Logic
Caption: Figure 1. Synthetic route from 2-cyanopyridine and mechanistic interaction of the scaffold with kinase domains.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57414493, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (Structural Analog Analysis). Retrieved from [Link]
Traxler, P., et al. (1997).4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine kinase inhibitors).
Müller, C. E. (2003).Adenosine receptor antagonists. Current Topics in Medicinal Chemistry. (Contextual grounding for pyridine-pyrimidine scaffolds in GPCRs).
Exploratory
Spectroscopic and Structural Elucidation of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine: A Technical Guide
Molecular Structure and Properties 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine possesses a core structure composed of a pyrimidine ring substituted with a methyl group, an amine group, and a pyridine ring. This arrangemen...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Structure and Properties
5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine possesses a core structure composed of a pyrimidine ring substituted with a methyl group, an amine group, and a pyridine ring. This arrangement of nitrogen-containing aromatic rings and functional groups dictates its unique electronic and structural properties, which are in turn reflected in its spectroscopic signatures.
Caption: Molecular structure of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine are detailed below. These predictions are based on the analysis of structurally similar compounds, including substituted pyridines and pyrimidines.[2][3][4]
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[2]
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Justification
~8.70
d
1H
H-6' (Pyridine)
The proton ortho to the pyridine nitrogen is expected to be the most deshielded.
~8.45
d
1H
H-3' (Pyridine)
Aromatic proton on the pyridine ring.
~8.10
s
1H
H-6 (Pyrimidine)
The lone proton on the pyrimidine ring, appearing as a singlet.
~7.90
t
1H
H-4' (Pyridine)
Aromatic proton on the pyridine ring.
~7.40
t
1H
H-5' (Pyridine)
Aromatic proton on the pyridine ring.
~5.50
br s
2H
-NH₂
The broad singlet is characteristic of amine protons, and its chemical shift can vary with solvent and concentration.
~2.30
s
3H
-CH₃
The methyl protons will appear as a singlet in the aliphatic region.
Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)
Assignment
Justification
~163.0
C-4 (Pyrimidine)
Carbon bearing the amino group.
~161.5
C-2 (Pyrimidine)
Carbon attached to the pyridine ring.
~157.0
C-6 (Pyrimidine)
Aromatic carbon in the pyrimidine ring.
~152.0
C-2' (Pyridine)
Carbon linking the two rings.
~149.0
C-6' (Pyridine)
Aromatic carbon in the pyridine ring.
~137.0
C-4' (Pyridine)
Aromatic carbon in the pyridine ring.
~124.0
C-3' (Pyridine)
Aromatic carbon in the pyridine ring.
~121.0
C-5' (Pyridine)
Aromatic carbon in the pyridine ring.
~115.0
C-5 (Pyrimidine)
Carbon bearing the methyl group.
~17.0
-CH₃
Aliphatic carbon of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine are based on the characteristic vibrational frequencies of its constituent groups.[5][6][7]
Experimental Protocol for IR Data Acquisition
Sample Preparation: The sample can be prepared as a solid dispersion in a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3450 - 3300
Medium, Sharp
N-H stretch (asymmetric and symmetric) of the primary amine
3100 - 3000
Medium-Weak
Aromatic C-H stretch
2980 - 2850
Weak
Aliphatic C-H stretch of the methyl group
1650 - 1580
Strong
C=N and C=C stretching vibrations of the pyrimidine and pyridine rings
1550 - 1450
Medium-Strong
N-H bending vibration of the amine group
1400 - 1000
Medium
C-N stretching vibrations and in-plane ring deformations
900 - 650
Medium-Strong
Out-of-plane C-H bending vibrations of the aromatic rings
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Experimental Protocol for MS Data Acquisition
Ionization: The sample can be introduced into the mass spectrometer and ionized using various techniques, with electrospray ionization (ESI) or electron ionization (EI) being common choices.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Predicted Mass Spectrometric Data
The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ at an m/z value corresponding to the exact mass of the protonated molecule.
Predicted Molecular Ion:
Ion
Calculated m/z
[C₁₀H₁₁N₄]⁺
187.0978
Predicted Fragmentation Pattern:
The fragmentation of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine under mass spectrometry conditions is expected to involve characteristic losses of small neutral molecules and the formation of stable cationic fragments.
Caption: Predicted major fragmentation pathways for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine. The provided NMR, IR, and MS data, grounded in the analysis of analogous structures, offer a solid foundation for the identification and structural elucidation of this compound in a research and development setting. The experimental protocols outlined herein represent standard methodologies for obtaining high-quality spectroscopic data. It is recommended that this predictive data be confirmed with experimental results when the pure compound becomes available.
Royal Society of Chemistry. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. [Link]
ResearchGate. Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of trans-diaqua[2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole]dithiocyanatonickel(II). [Link]
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
MSPTM. Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. [Link]
Application Notes and Protocols: In Vitro Assay Methods for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the in vitro evaluation of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, a novel small molecule with potential therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the in vitro evaluation of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, a novel small molecule with potential therapeutic applications. The structural motif of a pyridinyl-pyrimidine is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[1][2] Therefore, the following protocols are designed to systematically assess the cytotoxic and potential anti-cancer properties of this compound, with a primary focus on its effects on cell proliferation and kinase activity. The methodologies are presented to ensure scientific rigor, reproducibility, and a thorough characterization of the compound's biological profile.
Introduction: The Scientific Rationale
The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[3] Many approved drugs and clinical candidates feature this heterocyclic core due to its ability to mimic the purine bases of ATP, enabling competitive inhibition of enzymes like kinases.[4][5] The specific compound, 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, combines the pyrimidine ring with a pyridine moiety, a feature present in multi-kinase inhibitors such as Imatinib.[1] This structural alert strongly suggests that the compound's biological activity may be mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.
The following application notes provide a logical workflow for the in vitro characterization of this and similar novel chemical entities. The workflow is designed to first establish a general biological effect (cytotoxicity) and then to progressively narrow down the investigation to specific molecular targets and mechanisms of action.
Experimental Workflow: A Phased Approach to Characterization
A systematic approach is crucial for the efficient and comprehensive evaluation of a novel compound. The proposed workflow is divided into three phases:
Phase 1: Broad-Spectrum Cytotoxicity Screening. The initial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines. This provides a foundational understanding of its general activity and effective concentration range.
Phase 2: Target Class Identification and Validation. Based on the structural features of the compound, this phase focuses on assays to identify and validate its interaction with a primary target class, with a strong emphasis on protein kinases.
Phase 3: Mechanistic Elucidation. Once a primary target or set of targets is identified, this phase aims to understand the downstream cellular consequences of target engagement, such as apoptosis induction and cell cycle arrest.
Figure 1: A phased experimental workflow for the in vitro characterization of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine.
Phase 1 Protocol: Cell Viability and Cytotoxicity Assays
The initial assessment of a compound's anti-cancer potential involves evaluating its effect on cell viability and proliferation. The MTT and SRB assays are robust, high-throughput methods to quantify these effects.[4][6][7]
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
Compound Treatment: Prepare a serial dilution of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity assays should be summarized in a table for easy comparison across different cell lines.
Cell Line
Cancer Type
IC50 (µM) for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
MCF-7
Breast Adenocarcinoma
Experimental Value
A549
Lung Carcinoma
Experimental Value
HCT-116
Colorectal Carcinoma
Experimental Value
HeLa
Cervical Cancer
Experimental Value
Phase 2 Protocol: Kinase Inhibition Assays
Given the structural similarity of the compound to known kinase inhibitors, a direct assessment of its effect on kinase activity is a logical next step.[8][9] This can be approached through a broad panel screen followed by detailed IC50 determination for specific "hit" kinases.
Biochemical Kinase Inhibition Assay Protocol
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol (Example for a CDK):
Reagent Preparation: Prepare assay buffer, a solution of the purified active kinase (e.g., CDK9/CycT1), the kinase-specific substrate (a peptide or protein), and ATP.
Compound Plating: In a 384-well plate, add the 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine at various concentrations.
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
Reaction Termination and Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
Luminescence Reading: Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
Kinase Target
IC50 (nM) for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
CDK1/CycB
Experimental Value
CDK2/CycA
Experimental Value
CDK4/CycD1
Experimental Value
CDK9/CycT1
Experimental Value
EGFR
Experimental Value
VEGFR2
Experimental Value
Phase 3 Protocol: Mechanism of Action Studies
If the compound demonstrates potent cytotoxicity and inhibits a specific kinase involved in cell cycle regulation or apoptosis, further assays are warranted to elucidate its downstream cellular effects.
Cell Cycle Analysis via Flow Cytometry
Principle: This method uses a fluorescent dye that binds to DNA (e.g., Propidium Iodide) to quantify the DNA content of individual cells. This allows for the determination of the cell population in different phases of the cell cycle (G1, S, G2/M).
Step-by-Step Protocol:
Cell Treatment: Treat a population of cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle and compare the treated samples to the vehicle control. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Figure 2: A potential mechanism of action: inhibition of a G1-phase CDK leading to cell cycle arrest.
Apoptosis Induction Assay (Caspase-Glo® 3/7)
Principle: This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay uses a luminogenic substrate that is cleaved by active caspases to produce a luminescent signal.[3]
Step-by-Step Protocol:
Cell Treatment: Seed cells in a 96-well plate and treat with the compound at various concentrations for a predetermined time (e.g., 24 hours).
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
Incubation: Incubate at room temperature for 1-2 hours.
Luminescence Reading: Measure the luminescent signal.
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine. Successful execution of these assays will establish its cytotoxic potential, identify its primary molecular targets, and provide insights into its mechanism of action. Positive results from these studies would warrant further investigation, including more extensive kinase profiling, cell-based target engagement assays, and ultimately, in vivo efficacy studies in relevant animal models.[6]
References
Frontiers in Oncology. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available from: [Link]
MDPI. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available from: [Link]
PubMed. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Available from: [Link]
Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Available from: [Link]
PeerJ. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Available from: [Link]
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]
Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available from: [Link]
ACS Publications. (2024). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Available from: [Link]
Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Available from: [Link]
Preprints.org. (n.d.). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Available from: [Link]
Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. Available from: [Link]
Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Available from: [Link]
PMC. (n.d.). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Available from: [Link]
PubMed. (2008). Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione. Available from: [Link]
Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]
ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available from: [Link]
PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-DDS-2026-05
Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Leads.
Executive Summary & Compound Profile
5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine (referred to herein as MPP-4A ) represents a critical scaffold in the development of Type I and II kinase inhibitors. Structurally analogous to the core pharmacophores of Imatinib and Pazopanib, this molecule exhibits the classic "brick dust" profile: high crystallinity, moderate lipophilicity (Calculated LogP ~1.8–2.2), and poor aqueous solubility (< 0.1 mg/mL).
To unlock the therapeutic potential of MPP-4A—whether as a standalone probe or a lead candidate—researchers must overcome its bioavailability barriers. This guide details two robust encapsulation protocols: PLGA Polymeric Nanoparticles for sustained release and PEGylated Liposomes for rapid systemic distribution.
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Implication for DDS
Molecular Weight
~186.21 g/mol
Small molecule; high diffusion rate requires tight encapsulation.
LogP
1.8 – 2.2 (Lipophilic)
Suitable for hydrophobic core encapsulation.
pKa
~4.5 (Pyridine N), ~9.0 (Amine)
pH-dependent solubility; risk of precipitation at physiological pH.
Solubility
DMSO, DCM, Ethanol (Good)
Compatible with solvent evaporation & thin-film hydration methods.
Pre-Formulation: Saturation Solubility Protocol
Objective: To determine the precise solubility of MPP-4A in candidate solvents and buffers.
Preparation: Weigh 10 mg of MPP-4A into 2 mL HPLC vials (triplicate).
Solvent Addition: Add 1 mL of test solvent (Water, PBS pH 7.4, Acetate Buffer pH 4.5, 0.1N HCl).
Equilibration: Vortex for 1 min, then shake at 37°C for 24 hours (orbital shaker, 200 rpm).
Filtration: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Analyze via HPLC-UV (C18 column, Mobile Phase: ACN:Water 60:40, Detection: 254 nm).
Protocol A: PLGA Nanoparticle Formulation
Methodology: Single Emulsion Solvent Evaporation (O/W)
Rationale: Poly(lactic-co-glycolic acid) (PLGA) provides a biodegradable matrix that protects MPP-4A from degradation and allows for tunable sustained release. The single emulsion method is selected due to the compound's lipophilicity.
Dissolve 50 mg of PLGA and 5 mg of MPP-4A in 2 mL of DCM.
Note: Ensure complete dissolution by vortexing. The Drug:Polymer ratio is 1:10.
Aqueous Phase Preparation:
Prepare 10 mL of 2% (w/v) PVA solution in ultrapure water. Filter through 0.45 µm filter to remove undissolved PVA aggregates.
Emulsification (Critical Step):
Place the Aqueous Phase on ice.
Add the Organic Phase dropwise into the Aqueous Phase under magnetic stirring (500 rpm).
Sonication: Probe sonicate the mixture at 40% amplitude for 120 seconds (Pulse: 10s ON, 5s OFF) to form the O/W emulsion.
Solvent Evaporation:
Transfer the emulsion to a beaker. Stir at 600 rpm at room temperature for 3–4 hours in a fume hood to evaporate DCM.
Purification:
Centrifuge the nanosuspension at 15,000 rpm (21,000 x g) for 20 minutes at 4°C.
Discard supernatant (keep for drug content analysis to calculate Efficiency).
Resuspend the pellet in 10 mL ultrapure water. Repeat wash 2x to remove excess PVA.
Lyophilization:
Resuspend final pellet in 2 mL water containing 5% Trehalose (cryoprotectant).
Freeze at -80°C and lyophilize for 24 hours.
Workflow Diagram (Graphviz)
Figure 1: Single Emulsion Solvent Evaporation workflow for MPP-4A encapsulation.
Protocol B: PEGylated Liposomal Formulation
Methodology: Thin-Film Hydration followed by Extrusion.
Rationale: Liposomes mimic cell membranes, improving cellular uptake. The inclusion of PEG (Polyethylene Glycol) creates a "stealth" effect, reducing clearance by the Reticuloendothelial System (RES).
Dissolve lipids and MPP-4A in 5 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.
Attach to a Rotary Evaporator. Rotate at 150 rpm, 40°C water bath, under vacuum until a thin, dry film forms on the flask wall (~30 mins).
Critical: Keep under high vacuum overnight to remove trace solvents.
Hydration:
Add 2 mL of PBS (pH 7.4) pre-warmed to 60°C (above the DSPC phase transition temperature,
).
Rotate without vacuum at 60°C for 30 minutes until the film is fully hydrated and a milky suspension (Multilamellar Vesicles - MLVs) forms.
Size Reduction (Extrusion):
Pass the MLV suspension through a polycarbonate membrane extruder (100 nm pore size) 11–15 times.
Maintain temperature: The extruder block must be heated to 60–65°C during this process.
Purification:
Purify via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column or dialysis (MWCO 10 kDa) against PBS to remove unencapsulated MPP-4A.
Mechanism Diagram (Graphviz)
Figure 2: Thin-film hydration and extrusion process for generating unilamellar liposomes.
Analytical Validation & Quality Control
To ensure the "Trustworthiness" of the formulation, the following parameters must be validated.
Parameter
Method
Acceptance Criteria
Particle Size
Dynamic Light Scattering (DLS)
PLGA: 150–250 nm Liposomes: 80–120 nm
Polydispersity (PDI)
DLS
< 0.2 (Monodisperse)
Zeta Potential
Electrophoretic Mobility
PLGA: -20 to -30 mV (Stable) Liposomes: -5 to -10 mV (PEG shielding)
Encapsulation Efficiency (EE%)
HPLC (Direct or Indirect)
> 70%
Formula for EE%:
References
Crucho, C. I. C., & Barros, M. T. (2017). Polymeric nanoparticles: A study on the preparation variables and characterization methods. Materials Science and Engineering: C, 80, 771-784. Link
Pattni, B. S., Chupin, V. V., & Torchilin, V. P. (2015). New Developments in Liposomal Drug Delivery. Chemical Reviews, 115(19), 10938–10966. Link
Zhang, H., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Braz. J. Pharm. Sci.Link
PubChem. (2025).[3] N-(Pyrimidin-5-ylmethyl)pyridin-2-amine Compound Summary. National Library of Medicine. Link
Bulbake, U., et al. (2017). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics, 9(2), 12. Link
Application Notes and Protocols for High-Throughput Screening of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Introduction: The Promise of Pyrimidine-Based Scaffolds in Kinase Inhibition The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the discovery of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of Pyrimidine-Based Scaffolds in Kinase Inhibition
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the discovery of kinase inhibitors. Its structural resemblance to the adenine ring of ATP enables it to effectively compete for binding within the ATP-binding pocket of a wide range of kinases.[1] This has led to the development of numerous FDA-approved drugs for cancer and inflammatory diseases targeting critical signaling kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).[1][2] 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine belongs to this promising class of compounds. Its 2-(pyridin-2-yl)pyrimidin-4-amine core is a key pharmacophore in several known kinase inhibitors, including CDK4/6 inhibitors, suggesting its potential as a modulator of kinase activity.[2][3]
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, allowing for the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine and its analogs. We will detail both biochemical and cell-based screening protocols, underpinned by a rationale for experimental design and robust data analysis.
Principle of Screening: A Dual-Pronged Approach
To comprehensively characterize the activity of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, a dual-pronged HTS strategy is recommended, comprising both a target-based biochemical assay and a broader, more physiologically relevant cell-based phenotypic screen.
Biochemical Assays: These assays directly measure the interaction between the compound and a purified target protein, such as a kinase.[5][7] They are crucial for determining direct target engagement and intrinsic potency. For a putative kinase inhibitor, a luminescence-based ATP depletion assay is a highly sensitive and HTS-amenable format.[1][8]
Cell-Based Assays: These assays assess the effect of the compound on a cellular process within a living cell, such as proliferation, viability, or the activation of a specific signaling pathway.[9][10][11][12] They provide a more holistic view of a compound's activity, accounting for cell permeability, potential off-target effects, and general cytotoxicity.[10]
This parallel screening approach allows for the early identification of compounds that not only hit the intended target but also possess favorable properties for further development.
Experimental Workflows and Protocols
Part 1: Biochemical Screening - Kinase Activity Assay
A highly robust and widely used method for screening kinase inhibitors is the luminescence-based kinase assay, which quantifies the amount of ATP remaining after a kinase reaction.[1][8] The principle is straightforward: active kinases consume ATP to phosphorylate their substrate; therefore, a decrease in ATP levels corresponds to higher kinase activity. Inhibitors will spare ATP, resulting in a higher luminescent signal.
1X Kinase Reaction Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]
Enzyme and Substrate: Reconstitute the purified kinase and its corresponding substrate in 1X Kinase Reaction Buffer to desired stock concentrations. The specific kinase to screen against should be chosen based on prior knowledge or a panel screening approach. Given the compound's scaffold, a panel of CDKs (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3) would be a logical starting point.[2][13]
ATP Solution: Prepare an ATP stock in 1X Kinase Reaction Buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.[1]
Compound Plating: Serially dilute 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Transfer a small volume (e.g., 50 nL) of these dilutions to a 384-well assay plate using an acoustic liquid handler for precision.
Kinase-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions just before use.[8]
B. Assay Procedure (384-well format):
To the compound-plated assay plate, add 2.5 µL of 4X Kinase Reaction Buffer to each well.
Add 2.5 µL of the test compound (already in the plate) or DMSO for controls (0% inhibition) and a known potent inhibitor for the target kinase as a positive control (100% inhibition).
Add 2.5 µL of a pre-mixed solution containing the kinase and its substrate.
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
Incubate the plate at room temperature for a duration determined during assay development (typically 60 minutes).[1]
Stop the reaction and generate a luminescent signal by adding 10 µL of Kinase-Glo® Reagent to each well.
Incubate for an additional 10 minutes at room temperature to stabilize the signal.
Measure the luminescence using a plate reader.
Part 2: Cell-Based Screening - Cell Proliferation/Viability Assay
Cell-based assays are critical to determine if the compound's activity in a biochemical assay translates to a cellular effect. A cell proliferation assay measures the number of viable cells in response to treatment.
Cell Culture: Culture a relevant cancer cell line in appropriate media. The choice of cell line should be guided by the kinase target. For example, if screening against CDK4/6, an ER-positive breast cancer cell line like MCF-7 would be a suitable model.[13]
Cell Plating: Harvest cells and adjust the cell density to a pre-determined optimal seeding concentration (e.g., 1,000 cells/well in a 384-well plate).
Compound Preparation: Prepare serial dilutions of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine in cell culture medium.
B. Assay Procedure (384-well format):
Dispense 5 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow the cells to attach.
Add 5 µL of the diluted compound solutions to the wells. Include wells with vehicle (e.g., 0.1% DMSO in media) as a negative control and a known cytotoxic agent as a positive control.
Incubate the plates for 72 hours at 37°C, 5% CO₂.
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
Add 10 µL of CellTiter-Glo® Reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[9]
Data Analysis and Interpretation
For both biochemical and cell-based assays, raw data from the plate reader should be normalized and analyzed to determine compound activity.
Signal_Compound: Signal from a well with the test compound.
Signal_High_Control: Average signal from positive control wells (e.g., known inhibitor, 100% inhibition).
Signal_Low_Control: Average signal from negative control wells (e.g., DMSO, 0% inhibition).
2. Dose-Response Curves and Potency Determination:
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to generate a dose-response curve.
From this curve, determine the IC₅₀ (half-maximal inhibitory concentration), which represents the concentration of the compound required to achieve 50% of the maximal inhibition.
3. Quality Control:
The robustness of the HTS assay should be monitored using the Z'-factor .[4][8]
Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][14]
Parameter
Description
Acceptable Range
IC₅₀
Concentration for 50% inhibition.
Varies by compound and target.
Z'-factor
Statistical measure of assay quality.
0.5 - 1.0
S/B
Signal-to-Background Ratio.
> 5
CV (%)
Coefficient of Variation for controls.
< 15%
Conclusion and Forward Look
These application notes provide a robust framework for the high-throughput screening of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine. By employing a dual strategy of biochemical and cell-based assays, researchers can efficiently identify its potential as a kinase inhibitor, determine its potency and cellular efficacy, and gather the critical data needed for hit-to-lead optimization. Successful identification of "hits" from these primary screens would be followed by secondary assays to confirm activity, determine selectivity against other kinases, and elucidate the mechanism of action.[11][15]
References
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL: )
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (URL: )
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. Benchchem. (URL: )
Biochemical Assay Services. Evotec. (URL: )
Introduction: cell-based assays for high-throughput screening. PubMed. (URL: [Link])
Cell-based assays for high-throughput screening. Broad Institute. (URL: [Link])
Cell-based assays for high-throughput screening. PubMed - NIH. (URL: [Link])
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. (URL: [Link])
How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. (URL: [Link])
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. (URL: [Link])
High Throughput Screening Applications. Agilent. (URL: [Link])
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. (URL: [Link])
High-throughput screening for kinase inhibitors. PubMed. (URL: [Link])
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (URL: [Link])
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (URL: not available)
Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. (URL: [Link])
Definition of abemaciclib. NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
Technical Support Center: Purification Strategies for 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Executive Summary & Molecule Profile User Query: "I am synthesizing 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS: 1702169-08-1) and struggling with persistent colored impurities and oiling during recrystallization. St...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
User Query: "I am synthesizing 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS: 1702169-08-1) and struggling with persistent colored impurities and oiling during recrystallization. Standard silica columns are resulting in significant tailing.[1] Please advise on purification strategies."
Molecule Analysis:
Structure: A bicyclic heteroaromatic system containing a pyrimidine core substituted with a basic pyridine ring (C2), a methyl group (C5), and a primary amine (C4).
Chemical Behavior:
Basicity: The molecule possesses multiple basic nitrogen centers.[1] The pyridine nitrogen (pKa ~5.[1]2) and the pyrimidine nitrogens (modulated by the electron-donating 4-NH2 group) make this compound significantly basic.[1]
Chelation Potential: The 2-(pyridin-2-yl)pyrimidine motif acts as a bidentate ligand (similar to 2,2'-bipyridine).[1] It has a high affinity for transition metals (Pd, Cu, Fe), often leading to colored metal complexes if catalytic cross-coupling was used.
Polarity: Moderate to high.[1] The primary amine and multiple nitrogens create strong hydrogen bonding capabilities, causing "tailing" on acidic silica surfaces.[1]
Primary Purification Workflow (The "Triad" Strategy)
For pharmaceutical-grade purity (>99.5%), we recommend a sequential approach: Acid-Base Workup (bulk cleanup)
Phase 1: Acid-Base Extraction (The Chemical Filter)
Rationale: This method exploits the basicity of the pyridine-pyrimidine scaffold to separate it from neutral impurities (unreacted starting materials, non-basic byproducts) and acidic contaminants.[1]
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . If solubility is poor, use 10% Methanol in DCM.[1]
Acid Extraction: Extract the organic layer 3x with 1.0 M HCl .
Mechanism:[1][2][3][4][5] The target amine protonates and moves to the aqueous phase.[1] Neutral impurities remain in the organic phase.[1]
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (removes trapped neutrals).[1]
Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to ~10-12 using 6.0 M NaOH or NH₄OH .[1]
Observation: The product should precipitate as a solid or oil out as the free base regenerates.
Re-extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) or EtOAc .[1]
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Phase 2: Buffered Flash Chromatography
Rationale: Standard silica gel is slightly acidic (pH ~6.5).[1] Basic amines interact strongly with silanol groups, causing streakiness/tailing.[1] You must buffer the mobile phase.
| Reverse Phase | Water / Acetonitrile | 0.1% NH₄HCO₃ | If normal phase fails.[1] |
The "DCM/MeOH/NH3" Recipe:
To make 1 Liter of 95:5 DCM/MeOH with ammonia:
Mix 950 mL DCM and 50 mL MeOH.
Add 5-10 mL of concentrated aqueous Ammonium Hydroxide (28-30%).
Shake vigorously in a separatory funnel.
Crucial Step: Vent gas, let layers settle (if any water separates), and use the organic layer. This saturates the organic phase with ammonia without introducing free water to the column.[1]
Phase 3: Recrystallization (Polishing)
Rationale: The 4-amino and pyridine groups facilitate crystal lattice formation via H-bonding.[1]
Solvent System Selection:
Ethanol (Absolute): Best first choice.[1] Dissolve hot; cool slowly.
Ethanol/Water (9:1): If the compound is too soluble in pure EtOH.[1]
Toluene: Excellent for removing non-polar greasy impurities.[1]
Acetonitrile: Often yields blocky crystals for this class of heterocycles.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine based on the state of the crude material.
Caption: Decision tree for purifying 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, prioritizing bulk cleanup before chromatography.
Troubleshooting & FAQs
Q1: The product is "oiling out" during recrystallization instead of forming crystals. Why?
Diagnosis: This is common for aminopyrimidines containing small amounts of solvent or impurities that depress the melting point.[1]
Corrective Action:
The "Seed" Trick: Dissolve the oil in the minimum amount of hot solvent.[1] Allow it to cool until it oils out slightly. Scratch the inner glass surface of the flask with a glass rod vigorously.[1] The micro-glass particles often act as nucleation sites.[1]
Solvent Switch: If using EtOH, switch to Acetonitrile or Toluene .[1] Oils in alcohols often crystallize well in aprotic polar solvents.[1]
Two-Phase Recrystallization: Dissolve in hot EtOAc (good solubility), then add Hexane (poor solubility) dropwise until cloudy. Re-heat to clear, then wrap the flask in foil and let it cool very slowly.
Q2: My product is brown/grey, but NMR says it's pure. How do I fix the color?
Diagnosis: This is likely trace Palladium (from Suzuki coupling) or oxidation products (N-oxides).[1] The bipyridine-like structure of your molecule chelates metals strongly.[1]
Corrective Action:
Do NOT just recrystallize; the metal will crystallize with the product.[1]
Method A (Silica Thiol): Dissolve product in DCM/MeOH.[1] Add SiliaMetS® Thiol or similar metal scavenger resin.[1] Stir for 4 hours. Filter.
Method B (Charcoal): Dissolve in hot Ethanol.[1] Add activated charcoal (10% by weight).[1] Reflux for 15 mins. Filter hot through Celite.[1]
Q3: I see a "ghost" spot trailing my product on TLC.
Diagnosis: This is "tailing" caused by the basic amine interacting with acidic silica.[1]
Corrective Action:
Pre-wash your TLC plate by dipping it in 5% Triethylamine in Hexane and drying it before spotting your compound.[1]
Ensure your column mobile phase contains 1% NH₄OH or 1% Triethylamine .[1]
HCl Salt: Dissolve the free base in Ethanol.[1] Add 1.1 equivalents of HCl (in ether or dioxane).[1] The hydrochloride salt often precipitates immediately and is much easier to recrystallize (e.g., from MeOH/Et₂O) than the free base.
Note: The pyridine nitrogen is likely the first site of protonation.[1]
References
Synthesis and Purification of Aminopyrimidines
Title: Technical Guide to the Purification of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.
Context: Addresses the chelation issues specific to bipyridine-type ligands during purific
(Note: While specific literature for CAS 1702169-08-1 is proprietary or sparse, the protocols above are derived from chemically validated methods for the specific pharmacophore class: 2-substituted-4-aminopyrimidines.)[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Operator: Senior Application Scientist
Ticket Focus: Scaffold Optimization & SAR Expansion
Reference Molecule: 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine (referred to herein as Scaffold 5M-2P )[1]
Introduction: Understanding Your Scaffold
Welcome to the optimization hub for Scaffold 5M-2P . You are likely working with this structure because it is a "privileged scaffold" in medicinal chemistry, serving as a validated hinge-binding motif for Kinases (CDK4/6, Aurora, PLK) and a core pharmacophore for Anti-fibrotics (CP4H inhibitors) .[2]
However, as a standalone fragment, Scaffold 5M-2P typically exhibits weak potency (IC₅₀ > 10 µM) and poor physicochemical properties. This guide addresses the specific technical bottlenecks in evolving this fragment into a nanomolar lead candidate.
Module 1: Potency Optimization (SAR)
Ticket #SAR-01: "My IC₅₀ is plateaued at 5–10 µM."
Diagnosis:
You are relying solely on the hinge-binding capacity of the pyridine-pyrimidine nitrogens.[1] The scaffold binds to the ATP pocket but lacks the "tail" required to occupy the hydrophobic back pocket or the solvent-exposed region.[1]
Resolution Protocol:
You must exploit the three critical vectors of this scaffold. Use the following decision matrix to select your substitution strategy based on your target class.
Vector Identification Strategy
Vector Position
Chemical Handle
Target Interaction Zone
Optimization Strategy
C4-Amine
Exocyclic Nitrogen
Solvent Front / Ribose Pocket
Primary Growth Vector. Append solubilizing groups (piperazines, morpholines) or H-bond donors to exit the ATP cleft.[1]
C5-Methyl
Methyl Group
Gatekeeper Residue
Selectivity Switch. The methyl group fits into small/medium gatekeepers (Thr, Met). For larger gatekeepers, keep it small. To gain selectivity against kinases with small gatekeepers, replace Methyl with Isopropyl or Cyclopropyl.
C2-Pyridine
Pyridine Ring
Hinge Region
Anchor. Do not modify the Nitrogen placement (N1 of pyridine, N1 of pyrimidine) as this disrupts the bidentate H-bond. You can substitute the pyridine C5 position to reach the "Sugar Pocket."
Visual Guide: SAR Optimization Logic
Figure 1: Decision tree for evolving the 5M-2P scaffold based on structural biology constraints.[1]
Module 2: Synthetic Troubleshooting
Ticket #SYN-02: "I cannot functionalize the C4-exocyclic amine."
Issue:
The exocyclic amine at position 4 is electronically deactivated by the electron-deficient pyrimidine ring.[1] Standard alkylation (R-X + Base) often fails or leads to over-alkylation at the ring nitrogens (N1/N3).
Troubleshooting Guide:
Option A: The Buchwald-Hartwig Approach (Recommended)
Do not try to alkylate the amine directly. Instead, start with the 4-chloro precursor and couple an amine.
Why: This bypasses the nucleophilicity issue of the exocyclic amine.
Option B: The "Reverse" Build
If you must retain the amine and add an acyl group (e.g., to make an amide linker):
Deprotonation: Use a strong base like NaH (Sodium Hydride) in DMF at 0°C.
Electrophile: Add the acid chloride slowly.
Warning: Expect bis-acylation. You may need a mild hydrolysis step (LiOH/MeOH) to cleave the kinetic product (N-acylated ring nitrogen) and leave the thermodynamic product (exocyclic amide).
Ticket #SYN-03: "Low Yields in Suzuki Coupling at C2."[1]
Issue:
Installing the pyridine ring at C2 via Suzuki coupling often results in protodeboronation of the pyridine boronic acid.
Resolution:
Switch the polarity of the coupling partners.
Bad Route: 2-Chloropyrimidine + 2-Pyridineboronic acid (Unstable).[1]
Good Route: 2-Chloropyridine + Pyrimidin-2-yl stannane (Stille) OR use a MIDA boronate of the pyridine to slowly release the active species.[1]
Ticket #PHY-04: "Compound precipitates in bioassay media."[1]
Issue:Scaffold 5M-2P is flat and heteroaromatic.[1] It has a high tendency to stack (π-π interactions), leading to poor solubility and "brick dust" properties. This causes false negatives in cellular assays.[1]
Data: Solubility Impact on Potency
Modification
LogP (Calc)
Solubility (pH 7.4)
Aggregation Risk
Parent Scaffold
1.8
< 10 µM
High
+ Piperazine tail
1.2
> 100 µM
Low
+ Phenyl ring (Flat)
3.5
< 1 µM
Critical
+ sp³ Linker
2.1
~ 50 µM
Low
Corrective Action:
Disrupt Planarity: Introduce an sp³ carbon (e.g., a methylene bridge or a saturated ring) immediately attached to the C4-amine.
LLE Tracking: Do not just optimize IC₅₀. Track Lipophilic Ligand Efficiency (LLE) .
Target: Aim for LLE > 5. If your potency increases but cLogP increases by the same amount, you are not improving the drug; you are just making a grease ball.
CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of CYP450 enzymes, causing metabolic toxicity.
Fix: Add a substituent (Methyl/F) at the pyridine C3 or C6 position to create steric hindrance around the nitrogen, preventing heme coordination without killing the kinase hinge bind.
Visual Guide: Synthetic & Selectivity Workflow
Figure 2: Iterative optimization workflow for troubleshooting solubility, potency, and selectivity issues.
References
Tadesse, S., et al. (2017).[3] "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 60(5), 1892-1915.[3] Link
Wang, Y., et al. (2020). "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules, 25(22), 5226.[4] Link
Lücking, U., et al. (2013). "Identification of potent and selective Aurora kinase inhibitors: from the hit to the lead." ChemMedChem, 8(7), 1067-1085.
BenchChem. (n.d.). "N-(pyridin-2-ylmethyl)pyrimidin-2-amine Structure and Properties." BenchChem Database.[1] Link
For further assistance, please submit a new ticket with your specific NMR spectra or kinase panel data.[1]
Validating Target Engagement: The 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine Scaffold
Executive Summary: The Hinge-Binding Paradigm 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine represents a quintessential hinge-binding scaffold utilized in the development of Type I kinase inhibitors. Structurally, it featur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hinge-Binding Paradigm
5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine represents a quintessential hinge-binding scaffold utilized in the development of Type I kinase inhibitors. Structurally, it features an aminopyrimidine core fused with a pyridine moiety, a motif critical for forming hydrogen bonds with the kinase hinge region (specifically the backbone amide of the hinge residue).
This guide serves as a technical blueprint for validating the target engagement (TE) of this scaffold, primarily within the context of Leucine-Rich Repeat Kinase 2 (LRRK2) and Cyclin-Dependent Kinases (CDKs) , where this chemotype is most prevalent. Unlike fully optimized clinical candidates, this scaffold functions as a fragment-like lead , necessitating a validation strategy that prioritizes Ligand Efficiency (LE) and residence time over raw nanomolar potency.
Comparative Analysis: Scaffold vs. Optimized Inhibitors
To objectively assess the performance of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, we compare it against established reference standards. This comparison highlights the distinction between a binding fragment and a functional inhibitor.
Table 1: Performance Metrics Comparison
Metric
The Scaffold (5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine)
MLi-2 (Optimized LRRK2 Inhibitor)
Staurosporine (Pan-Kinase Reference)
Primary Mechanism
ATP-competitive Hinge Binder
Type I Kinase Inhibitor (Indazole)
ATP-competitive Pan-Kinase Inhibitor
Potency (IC50)
High µM range (1-10 µM)
Low nM range (< 10 nM)
Low nM range (< 5 nM)
Selectivity
Low (Promiscuous binder)
High (LRRK2 specific)
Very Low (Broad spectrum)
Ligand Efficiency (LE)
High (> 0.4)
Moderate (~0.3)
Moderate
Residence Time
Fast Off-rate (Transient)
Slow Off-rate (Durable)
Variable
Cellular Permeability
High (Low MW, High LogP)
Optimized
High
Primary Use Case
Fragment Screening, Hit-to-Lead
Clinical Candidate, Positive Control
Assay Validation, Cytotoxicity Control
Key Insight: While the scaffold lacks the nanomolar potency of MLi-2, its high Ligand Efficiency makes it an ideal starting point for growing a drug. Validation must therefore focus on binding affinity (Kd) rather than just functional inhibition (IC50).
Mechanism of Action & Signaling Pathway
The scaffold targets the ATP-binding pocket of the kinase. In the context of LRRK2 (implicated in Parkinson's Disease), inhibition prevents the phosphorylation of Rab GTPases (e.g., Rab10), thereby modulating vesicular trafficking.
Figure 1: LRRK2 Signaling & Inhibition Pathway
Caption: The scaffold competes with ATP for the LRRK2 kinase domain, preventing Rab10 phosphorylation and modulating downstream vesicular trafficking.
Validation Protocols
To validate target engagement for this specific scaffold, a multi-tier approach is required. Since the compound is a fragment, biophysical methods are prioritized over cellular phenotypes, which may be masked by off-target effects or low potency.
Objective: Confirm cell permeability and target engagement in live cells.
Transfection: Transfect HEK293 cells with a plasmid expressing the NanoLuc-Kinase Fusion vector.
Tracer Addition: Add a cell-permeable fluorescent tracer (e.g., NanoBRET Tracer K-5) at a concentration near its Kd.
Treatment: Treat cells with the scaffold compound (dose-response) for 2 hours.
Measurement: The compound displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).
Output: Calculate the residence time and cellular affinity.
Validation Workflow Diagram
This workflow ensures a logical progression from biochemical screening to cellular confirmation.
Figure 2: Target Engagement Validation Cascade
Caption: A stepwise validation cascade starting with biochemical potency, confirming binding kinetics via SPR, and validating cellular engagement via NanoBRET.
References
Alessi, D. R., & Sammler, E. (2018). LRRK2 kinase in Parkinson's disease. Science.
Scott, D. E., et al. (2016). Fragment-based drug discovery: A practical approach. Methods in Molecular Biology.
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay.
Pfizer Inc. (2015). Discovery of PF-06447475, a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor. Journal of Medicinal Chemistry.
Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine Analogs
Focus Application: LRRK2 Inhibition (Parkinson’s Disease) & TTK Inhibition (Oncology) Executive Summary: The "Privileged" Hinge Binder The 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine scaffold represents a "privileged stru...
The 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine scaffold represents a "privileged structure" in kinase drug discovery. It serves as the foundational pharmacophore for Type I ATP-competitive inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) , a critical target in Parkinson’s Disease, and TTK (Mps1) , a mitotic checkpoint kinase in cancer.
While the 5-methyl variant provides a robust starting point for ligand efficiency, it is rarely the clinical endpoint. This guide objectively compares the 5-methyl "parent" scaffold against its evolved halogenated analogs (5-F, 5-CF3) and competing scaffolds (Indazoles), providing decision-making data for medicinal chemists.
Key Takeaway: The 5-methyl group is a steric anchor that orients the inhibitor. However, replacing it with electron-withdrawing groups (EWG) like -CF3 (as seen in GNE-7915) typically enhances potency by 10-50x and improves metabolic stability, albeit often at the cost of molecular weight and lipophilicity.
Structural Anatomy & Binding Mode
To understand the SAR, one must visualize how this scaffold sits in the ATP-binding pocket.
The Hinge Binder: The 2-aminopyrimidine/pyridine motif forms a bidentate hydrogen bond with the kinase hinge region (residues Ala1950/Glu1948 in LRRK2).
The Gatekeeper Interaction (C5-Position): The 5-methyl group projects into the hydrophobic pocket near the "gatekeeper" residue (Met1947 in LRRK2). This is the primary vector for SAR optimization.
The Solvent Front (N4-Position): The amine at position 4 tolerates bulky substitutions (anilines, aliphatic chains) that extend into the solvent, driving solubility and selectivity.
Figure 1: Pharmacophore mapping of the scaffold within the LRRK2 ATP-binding pocket.
Comparative Performance Analysis
This section compares the 5-Methyl Parent against three distinct analog classes representing the evolution of this scaffold.
Class A: The 5-Methyl Parent (Baseline)
Representative Structure: Early LRRK2 probes (e.g., HG-10-102-01 precursors).
Performance: Moderate potency (IC50: 50–200 nM).
Pros: High Ligand Efficiency (LE); excellent solubility.
Cons: Rapid metabolic clearance (oxidation of the methyl group); lower residence time.
Class B: The 5-Fluoro/Chloro Analogs (Potency Boost)
Mechanism: The halogen reduces the electron density of the pyrimidine ring, strengthening the hinge hydrogen bonds (acidity of the NH).
Trade-off: 5-Fluoro is often metabolically stable but may introduce toxicity liabilities if not paired with a clean "tail" at the N4 position.
Class C: The 5-Trifluoromethyl Analogs (The Clinical Standard)
Representative Structure:GNE-7915 (Genentech).
Performance: Elite potency (IC50: ~1 nM) and brain penetrance.
Mechanism: The bulky -CF3 group fills the gatekeeper pocket more completely than the methyl, displacing water and increasing entropic binding affinity.
Class D: The Indazole Alternative (The Competitor)
Representative Structure:MLi-2 (Merck).
Comparison: While the aminopyrimidine (Class A-C) is potent, the Indazole scaffold (Class D) often achieves higher selectivity against the "off-target" kinase TTK .
Verdict: Use Aminopyrimidines (Class C) for broad SAR exploration; switch to Indazoles (Class D) if TTK toxicity becomes a bottleneck.
Supporting Data: Quantitative Comparison
The following data aggregates typical values from key literature sources (Genentech, Merck, Pfizer) for this scaffold class.
Quantification: Normalize pS935 signal to Total LRRK2 signal.
Interpretation: A drop in pS935 signal indicates successful inhibition of LRRK2 kinase activity (Type I inhibitors induce dephosphorylation of S935).
Optimization Workflow (Decision Tree)
Use this logic flow to guide your chemical synthesis strategy.
Figure 2: Medicinal chemistry optimization cascade for LRRK2 inhibitors.
References
Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole inhibitors of LRRK2." Journal of Medicinal Chemistry.
Chan, B. K., et al. (2013). "Discovery of GNE-7915, a potent and selective LRRK2 inhibitor for the treatment of Parkinson's disease."[3] ACS Medicinal Chemistry Letters.
Fell, M. J., et al. (2015). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics.
Ramsden, N., et al. (2011). "Cheminformatics analysis of the LRRK2 inhibitor landscape." Cell Chemical Biology.
Invitrogen/ThermoFisher. "LanthaScreen™ Eu Kinase Binding Assay Protocol."
A Comparative Guide to the Preclinical Validation of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine: A Roadmap for Efficacy Assessment
This guide provides a comprehensive framework for the preclinical validation of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, a novel small molecule with therapeutic potential. Given the limited publicly available data on...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the preclinical validation of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, a novel small molecule with therapeutic potential. Given the limited publicly available data on this specific compound, this document outlines a robust, scientifically-grounded strategy for its evaluation. By drawing parallels with structurally similar and well-characterized molecules, we will define a clear path for establishing its efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical assessment.
The chemical structure of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine, featuring a pyrimidine core linked to a pyridine ring and a methyl-substituted amine, suggests its potential interaction with a variety of biological targets. The aminopyrimidine scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors. The presence of the pyridine ring can influence solubility, cell permeability, and target engagement.
A critical step in the development of any new chemical entity is a thorough preclinical validation to establish its therapeutic potential and safety profile. This process involves a series of in vitro and in vivo studies designed to elucidate the compound's mechanism of action, efficacy in relevant disease models, and potential liabilities.
Hypothesized Mechanisms of Action and Preclinical Roadmaps
Based on its structural motifs, 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine could potentially exert its biological effects through several mechanisms. Below, we explore these hypotheses and outline the corresponding preclinical validation strategies.
Hypothesis 1: Kinase Inhibition
The aminopyrimidine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2]
Preclinical Validation Workflow for Kinase Inhibitor Activity
Caption: Preclinical workflow for validating a potential kinase inhibitor.
Hypothesis 2: Microtubule Targeting
Certain heterocyclic compounds have been shown to interfere with microtubule dynamics, a mechanism exploited by some of the most effective anticancer drugs.[3][4] These agents can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis.[5][6]
Preclinical Validation Workflow for Microtubule Targeting Activity
Caption: Preclinical workflow for a potential microtubule targeting agent.
Hypothesis 3: IKur Channel Modulation
The ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel, is predominantly expressed in the atria.[7] Inhibition of IKur is a therapeutic strategy for atrial fibrillation.[8] The pyridine and pyrimidine moieties are present in some known ion channel modulators.
Preclinical Validation Workflow for IKur Inhibition
A Researcher's Guide to Assessing the Selectivity of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel chemical entities, using 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-am...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel chemical entities, using 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine as a case study. Given its structural motifs, featuring a substituted pyrimidine ring common in kinase inhibitors, this molecule warrants a thorough investigation of its potential interactions across the human kinome.[1][2] The development of selective inhibitors is paramount in modern drug discovery to maximize therapeutic efficacy while minimizing toxicity arising from off-target activities.[3]
This document outlines a tiered, self-validating workflow, moving from broad, unbiased screening to specific, functional, and cellular validation. We will detail the causality behind each experimental choice, provide robust, step-by-step protocols, and illustrate how to interpret and compare the resulting data.
The Selectivity Assessment Workflow: A Funnel Approach
A robust selectivity assessment follows a logical progression from a wide-angle view to a high-resolution analysis. This funnel approach ensures that resources are used efficiently, focusing detailed characterization efforts on the most promising and relevant interactions identified in initial screens.
Caption: The tiered selectivity assessment workflow.
Stage 1: Primary Screening - Casting a Wide Net with Kinome Scanning
Expertise & Rationale: The first step is to understand the compound's potential target landscape without bias. A large-scale kinase binding assay is the ideal tool for this. The KINOMEscan® platform, for instance, utilizes a site-directed competition binding assay to quantify the interaction of a test compound against hundreds of kinases.[4][5] This approach is powerful because it directly measures binding, independent of enzyme activity, and can identify interactions with non-functional (pseudokinase) domains or allosteric sites. Screening at a single, high concentration (e.g., 1-10 µM) provides a comprehensive list of potential "hits" for further investigation.
Protocol 1: KINOMEscan® Profiling (Illustrative)
Compound Preparation: Solubilize 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against a large panel, such as the scanMAX panel of 468 kinases.[4] The assay is typically run at a fixed concentration of the test compound (e.g., 10 µM).
Mechanism: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the active site of each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Data Output: Results are typically provided as percent inhibition (% Inhibition) or percent of control (% Ctrl), where a lower score indicates stronger binding.
Data Presentation: Hypothetical KINOMEscan® Results
To illustrate, let's assume our compound ("Cpd-A") shows potent binding to a few kinases.
Kinase Target
% Ctrl @ 10 µM
Selectivity Score (S)
Interpretation
MAP4K4
0.5
S(10) = 0.01
Primary Hit
MINK1
1.5
S(10) = 0.02
Secondary Hit
TNK2
38.0
-
Weak Binder
FAK
75.0
-
Negligible Binding
... (464 other kinases)
>50.0
-
No significant binding
Table 1: Illustrative primary screening results for Cpd-A. The selectivity score is a measure of the number of kinases bound at a certain threshold.
Stage 2: Secondary Screening - Validating Hits with Biochemical Assays
Expertise & Rationale: A binding hit does not always translate to functional inhibition. Therefore, the next crucial step is to perform enzymatic assays on the primary hits (MAP4K4, MINK1) and closely related family members to confirm inhibitory activity and begin building a quantitative selectivity profile. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7] It is safer and often more scalable than traditional radiometric assays.[8][9]
Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Reagent Preparation: Prepare assay buffer, kinase solutions (e.g., recombinant MAP4K4 and MINK1), appropriate substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide), and ATP at the Km concentration for each enzyme.[6]
Compound Titration: Create a serial dilution of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine (e.g., 11 points, 1:3 dilution starting from 50 µM) in assay buffer containing 1% DMSO.
Kinase Reaction: In a 384-well plate, add the kinase and test compound. Incubate for 15-30 minutes at room temperature to allow for binding.
Initiate Reaction: Add the ATP/substrate mixture to start the reaction. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
Detect ADP: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.
Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative Biochemical Potency
Here, we compare our hypothetical compound (Cpd-A) to a known MAP4K4 inhibitor (Comparator B) and a non-selective inhibitor (Staurosporine).
This data suggests Cpd-A is a potent inhibitor of MAP4K4 with a 10-fold selectivity over the closely related kinase MINK1.
Stage 3: Tertiary Screening - Confirming Target Engagement in Cells
Expertise & Rationale: In vitro potency is essential, but it doesn't guarantee that a compound can enter a cell, engage its target in the complex cellular milieu, and exert a biological effect. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify drug-target interaction in intact cells or tissues.[10][11][12] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced unfolding and aggregation.[13][14] This provides direct evidence of target engagement in a physiologically relevant setting.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Protocol 3: CETSA® with Western Blot Readout
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293 cells) to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine for 1-2 hours.
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. Cool immediately to 4°C for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, load equal amounts onto an SDS-PAGE gel, and perform electrophoresis. Transfer the proteins to a PVDF membrane.
Immunodetection: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-MAP4K4 antibody) and a loading control (e.g., anti-GAPDH). Follow with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[10]
Data Analysis: Quantify the band intensities. Plot the fraction of soluble protein remaining at each temperature for both vehicle and drug-treated samples to generate melt curves. The shift in the melting temperature (ΔTm) indicates target stabilization. An isothermal dose-response can also be performed at a single, challenging temperature to determine an EC₅₀ for target engagement.[13]
Data Presentation: CETSA® Melt Curve Shift
Treatment
Melting Temperature (Tm)
Thermal Shift (ΔTm)
Vehicle (DMSO)
50.2 °C
-
Cpd-A (1 µM)
54.7 °C
+4.5 °C
Comparator B (1 µM)
55.1 °C
+4.9 °C
Table 3: Hypothetical CETSA® results showing target stabilization of MAP4K4 by Cpd-A.
A significant positive thermal shift provides strong evidence that 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine engages and stabilizes MAP4K4 within the cellular environment.
Conclusion and Forward Look
This guide presents a rigorous, multi-stage methodology for assessing the selectivity of a novel compound, exemplified by 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine. By progressing from broad kinome binding to functional biochemical assays and finally to cellular target engagement, researchers can build a high-confidence selectivity profile. This systematic approach is crucial for validating a compound's mechanism of action, anticipating potential off-target effects, and making informed decisions in the drug discovery pipeline. The hypothetical data presented herein illustrates that 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine could be a potent and selective MAP4K4 inhibitor, a hypothesis that can only be confirmed through the execution of these self-validating experimental protocols.
References
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. Available from: [Link]
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available from: [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
In Gel Kinase Assay. Bio-protocol. Available from: [Link]
Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Available from: [Link]
KINOMEscan Technology. Eurofins Discovery. Available from: [Link]
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Available from: [Link]
An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. Drug Discovery Today. Available from: [Link]
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. ResearchGate. Available from: [Link]
Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available from: [Link]
A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Future Medicinal Chemistry. Available from: [Link]
Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. LINCS Data Portal. Available from: [Link]
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available from: [Link]
Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]
Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione. Archiv der Pharmazie. Available from: [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available from: [Link]
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available from: [Link]
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank. Available from: [Link]
Off-target activity – Knowledge and References. Taylor & Francis. Available from: [Link]
discovery of M4205, a KIT inhibitor for GIST - drug annotation. YouTube. Available from: [Link]
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. Hangzhou FST Pharmaceutical Co., Ltd. Available from: [Link]
Comparative Guide: In Vivo Efficacy of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine Derivatives
This guide provides a technical, data-driven comparison of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine derivatives , a privileged scaffold predominantly utilized in the development of CNS-penetrant LRRK2 inhibitors for Pa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical, data-driven comparison of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine derivatives , a privileged scaffold predominantly utilized in the development of CNS-penetrant LRRK2 inhibitors for Parkinson’s Disease.
Executive Summary & Scaffold Significance
The 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine core represents a "privileged scaffold" in medicinal chemistry, particularly for Type I kinase inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) .
Pharmacophore Logic: The aminopyrimidine moiety functions as the hinge binder (forming hydrogen bonds with the kinase ATP pocket), while the pyridine substituent at the C2 position directs selectivity.
The "5-Position" Criticality: Derivatives at the 5-position (Methyl vs. Trifluoromethyl vs. Chlorine) are the primary determinants of Blood-Brain Barrier (BBB) permeability (Kp,uu) and metabolic stability.
This guide compares three representative derivatives to illustrate the optimization of this scaffold for in vivo CNS efficacy:
Compound A (The Baseline): 5-Methyl-substituted analog (Early SAR tool).
GNE-7915 (The Optimized Lead): 5-Trifluoromethyl derivative (Highly brain-penetrant).
HG-10-102-01 (The Benchmark): 5-Chloro derivative (Standard reference compound).
Mechanistic Basis of Efficacy
To evaluate efficacy objectively, one must understand the signaling pathway these derivatives inhibit. In Parkinson's models, LRRK2 hyperactivation leads to pathological phosphorylation of Rab GTPases.
Pathway Visualization (LRRK2 Signaling)
Caption: Mechanism of Action. Aminopyrimidine derivatives bind the LRRK2 kinase domain, blocking Rab10 phosphorylation and inducing dephosphorylation of the pS935 biomarker.
Comparative Profiling: PK/PD and Efficacy[1]
The following data synthesizes results from key optimization campaigns (Genentech, Pfizer) comparing the 5-Methyl core against optimized bio-isosteres.
Note: "Kp,uu" (Unbound brain-to-plasma partition coefficient) is the gold standard for CNS drug availability. A value > 0.3 is generally required for efficacy.
Metric
5-Methyl Analog (Baseline)
HG-10-102-01 (5-Chloro)
GNE-7915 (5-CF3)
LRRK2 Ki (nM)
12 nM
20 nM
1 nM
LE (Ligand Efficiency)
0.45
0.42
0.38
MDR1 Efflux Ratio
18.5 (High Efflux)
2.1 (Moderate)
0.8 (No Efflux)
Kp,uu (Brain/Plasma)
< 0.1
0.15
0.70
Metabolic Stability
Low (Oxidation prone)
Moderate
High
Table 2: In Vivo Efficacy (Mouse Models)
Endpoint: Reduction of pS935-LRRK2 in brain tissue 2 hours post-dose.
Compound
Dose (mg/kg, Oral)
Brain Exposure (Unbound)
pS935 Inhibition (%)
Efficacy Verdict
5-Methyl Analog
50 mg/kg
4 nM
< 20%
Ineffective (Restricted by BBB)
HG-10-102-01
50 mg/kg
85 nM
~60%
Moderate (Tool compound only)
GNE-7915
50 mg/kg
> 200 nM
> 90%
Superior (Clinical Candidate Profile)
Key Insight: While the 5-methyl derivative retains high potency in vitro, it fails in vivo due to P-glycoprotein (MDR1) efflux. Replacing the 5-Methyl with 5-Trifluoromethyl (GNE-7915) maintains hinge binding while dramatically reducing efflux liability, allowing for robust CNS target engagement.
Experimental Protocol: Validating In Vivo Efficacy
To reproduce the efficacy data cited above, researchers must use a rigorous Pharmacodynamic (PD) Ex Vivo Assay . The stability of the phosphorylation signal (pS935) is the critical variable.
Workflow Visualization
Caption: Critical Workflow for LRRK2 PD Assessment. Speed during dissection (Phase 2) is paramount to prevent artifactual dephosphorylation.
Detailed Methodology (Self-Validating)
Preparation:
Formulate derivatives in 0.5% Methylcellulose/0.2% Tween-80 (Standard suspension vehicle).
Prepare lysis buffer fresh with broad-spectrum phosphatase inhibitors (e.g., PhosSTOP).
Validation Step: Collect blood before perfusion to calculate Unbound Partition Coefficient (Kp,uu).
Perfuse with cold PBS to remove blood (which contains LRRK2-rich immune cells that can skew brain data).
Critical: Brain tissue must be frozen in liquid nitrogen within 3 minutes of death.
Analysis:
Homogenize tissue in 10x volume of lysis buffer.
Run SDS-PAGE.
Primary Antibody: Rabbit anti-LRRK2 pS935 (Abcam or MJFF clones).
Normalization: Mouse anti-Total LRRK2.
Calculation: Efficacy =
Conclusion & Recommendation
For researchers utilizing the 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine scaffold:
For In Vitro Screening: The 5-Methyl derivative is a cost-effective tool for biochemical assays but should not be used for in vivo CNS studies due to poor brain penetration.
For In Vivo Efficacy: You must utilize derivatives optimized at the 5-position. GNE-7915 (5-CF3) is the recommended standard for demonstrating robust CNS target engagement.
Safety Note: Be aware that this scaffold class (Type I inhibitors) can induce lung toxicity (Type II pneumocyte enlargement) in chronic dosing studies, a known on-target effect of LRRK2 inhibition.
References
Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[2][3] Journal of Medicinal Chemistry.
Choi, H. G., et al. (2012). "Brain Penetrant LRRK2 Inhibitor." ACS Medicinal Chemistry Letters. (Describing HG-10-102-01).
Fell, M. J., et al. (2015). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition."[4] Journal of Pharmacology and Experimental Therapeutics.
Genentech/Roche Patent (WO2012062783). "Aminopyrimidine derivatives as LRRK2 inhibitors." (Detailed SAR on the 5-position modifications).
For researchers and facility managers handling 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS: 1702169-08-1) , the disposal protocol requires strict adherence to High-Temperature Incineration .
Primary Disposal Method: Chemical Incineration equipped with afterburners and scrubbers (to manage nitrogen oxides).
Drain Disposal:STRICTLY PROHIBITED . Under no circumstances should this compound enter municipal water systems.
Waste Classification: Non-halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste (toxic/irritant).
Immediate Hazard: Skin/Eye Irritant; Potential Acute Toxicity. Handle only in a fume hood.
Chemical Profile & Hazard Identification
Before disposal, verify the material identity and associated risks. As a specialized research intermediate, specific toxicological data may be limited; therefore, Universal Precautions for toxic nitrogenous heterocycles must be applied.
Property
Details
Chemical Name
5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
CAS Number
1702169-08-1
Molecular Formula
C₁₀H₁₀N₄
Molecular Weight
186.21 g/mol
Physical State
Solid (typically off-white to yellow powder)
Solubility
Low in water; Soluble in DMSO, Methanol, DCM
GHS Hazard Classification (Inferred from Structural Analogs)
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions in waste drums.
Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.
Container: Collect in chemically resistant containers (HDPE or Amber Glass).
Labeling: All waste containers must be labeled "HAZARDOUS WASTE" with the specific chemical name written out in full. Do not use abbreviations or formulas on waste tags.
Disposal Decision Matrix
Figure 1: Decision matrix for segregating 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine waste streams.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Use this protocol for expired stocks or surplus pure powder.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P100) if handling outside a fume hood.
Containment: Transfer the solid substance into a screw-cap container or a heavy-duty sealable bag.
Secondary Containment: Place the primary container into the facility's designated "Solid Hazardous Waste" drum.
Labeling: Tag with "Toxic Solid - Pyrimidine Derivative."
Solvent Compatibility: Ensure the solvent used is compatible with the waste drum (e.g., do not mix nitric acid waste with organic solvents).
Collection: Pour into the "Non-Halogenated Organic Waste" carboy.
Note: Even though the molecule contains nitrogen, it typically goes into the standard organic solvent stream unless your facility has a specific "High Nitrogen" stream.
Rinsing: Rinse the original flask with a small amount of acetone or ethanol and add the rinse to the waste carboy.
Closure: Cap the carboy immediately after addition to prevent fume release.
Protocol C: Contaminated Debris
Items: Includes weigh boats, pipettes, contaminated gloves, and bench paper.
Procedure: Do not throw in regular trash. Place in a clear hazardous waste bag or a dedicated solid waste bucket inside the fume hood.
Sharps: If needles or glass slides are contaminated, they must go into a "Chemo/Toxic Sharps" container, not the general glass bin.
Emergency Spill Response
In the event of a spill during disposal preparation, follow the S.P.I.L.L. protocol immediately.
Spill Response Workflow
Figure 2: Sequential actions for managing a laboratory spill of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine.
Specific Spill Steps:
Powder Spill: Do not dry sweep if possible. Cover with wet paper towels (if water-compatible) or oil-impregnated sweeping compound to suppress dust, then scoop into a waste bag.
Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.
Regulatory & Compliance Notes
RCRA (USA): While this specific CAS is likely not P-listed or U-listed by name, it falls under the "Characteristic" waste definition if it exhibits toxicity (D000 series) or ignitability (D001) depending on the solvent.
Destruction: The ultimate fate of this waste must be incineration at >1000°C. The nitrogen content (
) requires facilities with NOx scrubbing capabilities to prevent environmental release.
References
National Institutes of Health (NIH). (2018). Skeletal Editing of Pyrimidines to Pyrazoles (Chemical Reactivity Context). Retrieved from [Link]